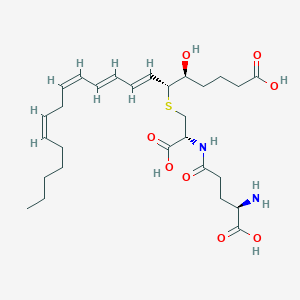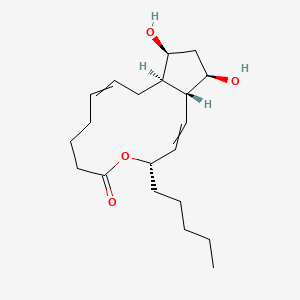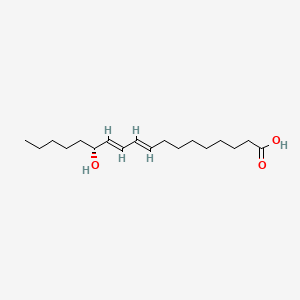
(9E,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9E,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid is a hydroxy fatty acid derived from linoleic acid. It is a member of the hydroxyoctadecadienoic acid family, which are known for their roles in various biological processes. This compound is characterized by the presence of hydroxyl groups and conjugated double bonds, making it a significant molecule in both biological and industrial contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9E,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid typically involves the oxidation of linoleic acid. One common method is the enzymatic oxidation using lipoxygenases, which selectively introduce hydroxyl groups at specific positions on the fatty acid chain. Chemical synthesis can also be achieved through hydroboration-oxidation reactions, where boron reagents are used to add hydroxyl groups followed by oxidation to form the desired product .
Industrial Production Methods
Industrial production of this compound often relies on biotechnological processes involving microbial fermentation. Specific strains of bacteria or fungi are engineered to produce the compound in large quantities. These bioprocesses are optimized for yield and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(9E,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical.
Substitution: Nucleophiles such as halides or amines are used under basic conditions.
Major Products
The major products formed from these reactions include various oxidized derivatives, saturated fatty acids, and substituted fatty acids, each with distinct properties and applications .
Scientific Research Applications
(9E,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules.
Biology: It plays a role in cell signaling and inflammation processes.
Medicine: It is studied for its potential therapeutic effects in treating inflammatory diseases and metabolic disorders.
Mechanism of Action
The mechanism of action of (9E,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid involves its interaction with specific molecular targets such as peroxisome proliferator-activated receptors (PPARs). Upon binding to these receptors, it modulates the transcription of genes involved in lipid metabolism and inflammation. This regulation of gene expression leads to various physiological effects, including anti-inflammatory and lipid-lowering activities .
Comparison with Similar Compounds
Similar Compounds
(9E,11E,13E)-9,11,13-octadecatrienoic acid: Another hydroxy fatty acid with similar structural features but different biological activities.
13-hydroxyoctadecadienoic acid (13-HODE): A stereoisomer with distinct biological functions and applications.
Uniqueness
(9E,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid is unique due to its specific stereochemistry, which influences its interaction with biological targets and its resulting physiological effects. This specificity makes it a valuable compound for targeted therapeutic applications and biochemical studies .
Properties
Molecular Formula |
C18H32O3 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(9E,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7+,15-12+/t17-/m1/s1 |
InChI Key |
HNICUWMFWZBIFP-FSQPMHOZSA-N |
Isomeric SMILES |
CCCCC[C@H](/C=C/C=C/CCCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


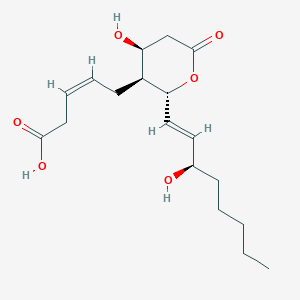
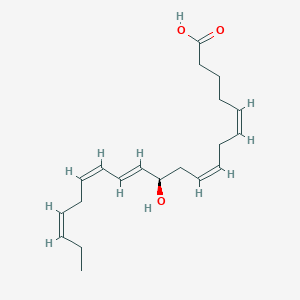
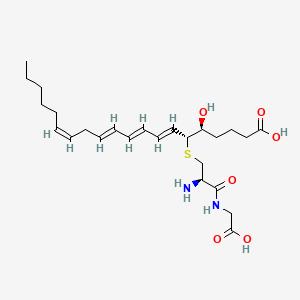
![(6Z,9R,11Z,14Z)-9-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-oxoicosa-6,11,14-trienoic acid](/img/structure/B10767737.png)
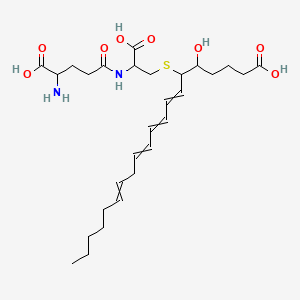
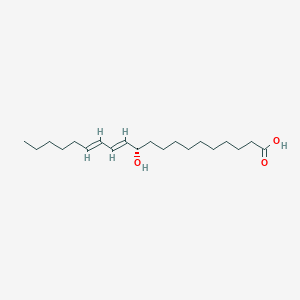

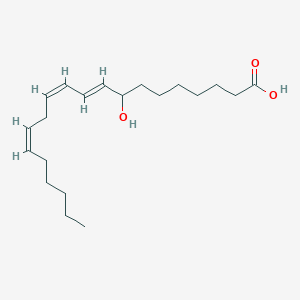
![(5Z)-5-[(3aS,4S,5R,6aS)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B10767782.png)

![4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B10767794.png)
